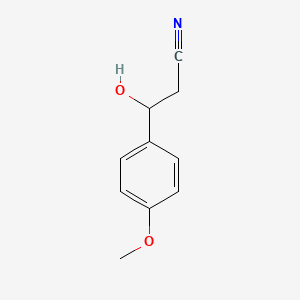

3-Hydroxy-3-(4-methoxyphenyl)propanenitrile

Description

3-Hydroxy-3-(4-methoxyphenyl)propanenitrile is a nitrile derivative featuring a hydroxyl group and a 4-methoxyphenyl substituent at the β-carbon. This compound is of interest in pharmaceutical chemistry due to its structural similarity to intermediates used in synthesizing antidepressants like duloxetine.

Properties

CAS No. |

51241-27-1 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-hydroxy-3-(4-methoxyphenyl)propanenitrile |

InChI |

InChI=1S/C10H11NO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,10,12H,6H2,1H3 |

InChI Key |

HQMWYPRJRGJPJV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(4-methoxyphenyl)propanenitrile typically involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile source under basic conditions. One common method is the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: 3-Oxo-3-(4-methoxyphenyl)propanenitrile.

Reduction: 3-Hydroxy-3-(4-methoxyphenyl)propanamine.

Substitution: 3-Hydroxy-3-(4-substituted phenyl)propanenitrile.

Scientific Research Applications

3-Hydroxy-3-(4-methoxyphenyl)propanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Hydroxy-3-(2-thienyl)propanenitrile

Structural Differences : Replaces the 4-methoxyphenyl group with a 2-thienyl moiety.

Key Findings :

- Synthesis & Catalysis : Lipase-catalyzed enantioselective transesterification in liquid CO₂ achieves high enzyme activity (82.5–85.5 μmol/g/min) and enantioselectivity (E values: 92.7–92.9) using Pseudomonas fluorescens lipase (PFL) .

- Advantages Over Organic Solvents : Liquid CO₂ outperforms hexane in reaction efficiency, with residual enzyme activity maintained at 50.6 μmol/g/min after reuse .

- Applications : Intermediate for (S)-duloxetine synthesis, achieving >99% enantiomeric excess (ee) at 52% conversion .

Table 1: Enzymatic Performance Comparison

| Parameter | Liquid CO₂ (PFL) | Hexane (Lipase PS-D) |

|---|---|---|

| Enzyme Activity (μmol/g/min) | 82.5–85.5 | ~50 (literature reference) |

| Enantioselectivity (E) | 92.7–92.9 | ~80 (reported by Ahmed Kamal et al.) |

| Reaction Time (h) | 4 | 24 |

2-(2-Chlorophenyl)-3-(4-methoxyphenyl)propanenitrile

Structural Differences : Incorporates a 2-chlorophenyl group adjacent to the nitrile.

Key Findings :

3-Hydroxy-3-(3-methoxyphenyl)propanenitrile and 3-(4-Hydroxy-3-methylphenyl)propanenitrile

Structural Differences :

- Positional Isomerism : Methoxy group at the 3-position vs. 4-position.

- Functional Group Variation : Methyl group replaces methoxy in the latter.

Key Findings : - Reactivity : The 4-methoxy group in the target compound likely enhances electron-donating effects compared to 3-substituted isomers, influencing reaction kinetics and selectivity.

- Safety : 3-(4-Hydroxy-3-methylphenyl)propanenitrile requires stringent handling (e.g., immediate decontamination) due to unspecified hazards .

2-[(3-Hydroxy-4-nitrophenyl)methylene]propanedinitrile

Structural Differences : Nitro and hydroxyl groups on the phenyl ring, with a propanedinitrile backbone.

Key Findings :

- Contrast : The nitrile arrangement and nitro group introduce distinct electronic effects, altering solubility and reactivity compared to the target compound.

3-Hydroxy-4-methoxycinnamic Acid

Structural Differences: Propenoic acid derivative with a 4-methoxy group. Key Findings:

Biological Activity

3-Hydroxy-3-(4-methoxyphenyl)propanenitrile, an organic compound with the molecular formula C10H11NO, has garnered attention in the scientific community due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features several functional groups, including a hydroxy group (-OH), a methoxy group (-OCH₃), and a nitrile group (-C≡N). These groups contribute to its unique chemical reactivity and biological interactions.

Key Characteristics:

- Molecular Formula: C10H11NO

- Functional Groups: Hydroxy, methoxy, nitrile

- Physical State: Colorless oil

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and antioxidant properties. These activities suggest potential therapeutic applications in various fields, including oncology and infectious diseases.

Antimicrobial Activity

Studies have demonstrated that this compound can inhibit the growth of various microorganisms. The mechanisms behind its antimicrobial effects are believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and modulate oxidative stress pathways. This activity is vital for protecting cells from oxidative damage, which is implicated in numerous diseases, including cancer.

The biological activity of this compound can be linked to its structural features:

- Hydrogen Bonding: The hydroxy and methoxy groups facilitate hydrogen bonding with biological targets, influencing enzyme activity and receptor interactions.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic processes, which can be beneficial in cancer treatment by disrupting tumor growth pathways.

Study on Anticancer Properties

A recent study investigated the dual inhibitory effects of compounds similar to this compound on human farnesyltransferase (FTase) and tubulin polymerization. The findings indicated that certain derivatives exhibited potent inhibitory effects, suggesting that modifications to the structure could enhance anticancer efficacy .

| Compound | IC50 (h-FTase) | IC50 (Tubulin) |

|---|---|---|

| 3a | 0.12 µM | 0.24 µM |

| 3j | 2.92 µM | - |

| 3d | 69.8 µM | - |

Antioxidant Studies

Another significant study highlighted the antioxidant capacity of this compound in various cellular models. The results showed that the compound effectively reduced oxidative stress markers in treated cells, indicating its potential as a protective agent against oxidative damage .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.

- Nutraceuticals: Due to its antioxidant properties, it could be formulated into dietary supplements aimed at reducing oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.